molecular formula C22H21N3O2 B11313611 3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11313611
M. Wt: 359.4 g/mol
InChI Key: LCWGPJWGJQLOQM-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a pyrazole ring, and various methyl and phenyl substituents. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3,6-dimethyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O2/c1-14-4-7-17(8-5-14)13-25-20(10-11-23-25)24-22(26)21-16(3)18-9-6-15(2)12-19(18)27-21/h4-12H,13H2,1-3H3,(H,24,26)

InChI Key

LCWGPJWGJQLOQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyrazole ring, and the attachment of the various substituents. Common synthetic routes may include:

    Cyclization reactions: to form the benzofuran core.

    Condensation reactions: to introduce the pyrazole ring.

    Substitution reactions: to attach the methyl and phenyl groups.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain substituents are replaced by others.

    Coupling reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the LmPTR1 pocket in Leishmania, leading to potent antileishmanial activity . The compound’s effects are mediated through binding to these targets, resulting in inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar compounds to 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE include other pyrazole-bearing compounds and benzofuran derivatives. These compounds share structural similarities but may differ in their substituents and specific biological activities. For example:

The uniqueness of 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and its potent biological activities.

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